1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone, also known as TP-472N, is a small molecule inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histones. They play a crucial role in various cellular processes, including gene transcription, chromatin remodeling, and DNA repair . TP-472N specifically targets Bromodomain Containing Protein 9 (BRD9), a member of the bromodomain and extraterminal (BET) protein family .
TP-472N is primarily used as a negative control probe in research investigating BRD9 function. Because it has minimal inhibitory activity against BRD9 (greater than 20 μM) compared to its close analog TP-472 (potent BRD9 inhibitor), TP-472N helps distinguish between BRD9-specific effects and off-target effects of TP-472 in cellular assays .
TP-472N is a compound identified by the Chemical Abstracts Service number 2080306-24-5. It serves primarily as a negative control for TP-472, which is a selective probe targeting bromodomain-containing proteins, specifically BRD9 and BRD7. Unlike its active counterpart, TP-472N does not exhibit significant activity against other bromodomains, displaying an inactivity threshold above 20 micromolar against BRD9 . Its role as a control allows researchers to differentiate between specific and non-specific interactions in biological assays.
TP-472N is not primarily known for its reactivity in chemical synthesis but rather for its functionality in biological studies. As a negative control, it helps validate the specificity of reactions involving TP-472. The compound's inert nature means it does not participate in significant chemical transformations under standard laboratory conditions, making it useful for comparative studies rather than direct chemical applications .
The biological activity of TP-472N is minimal, as it is designed to act as a control compound. In contrast to TP-472, which selectively interacts with bromodomain proteins involved in epigenetic regulation, TP-472N's lack of activity against these targets allows researchers to establish baselines in experimental setups. This characteristic is crucial for understanding the mechanisms of action of more active compounds in the same series .
The synthesis of TP-472N generally follows methods similar to those used for its active counterpart, TP-472. Although specific synthetic pathways are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step organic reactions involving coupling reactions and functional group modifications. The precise methodologies may include:
TP-472N is primarily utilized in research settings as a negative control in studies involving bromodomain inhibitors. Its applications include:
Interaction studies involving TP-472N focus on its role as a control rather than as an active participant. By comparing results from assays using TP-472 and TP-472N, researchers can better understand the binding affinities and specificities of bromodomain inhibitors. These studies are essential for validating experimental results and ensuring that observed effects are due to specific interactions with target proteins rather than non-specific binding .
Several compounds share structural or functional similarities with TP-472N, particularly those targeting bromodomains or related epigenetic regulators. A comparison with these compounds highlights the unique role of TP-472N:
Compound Name | CAS Number | Activity Level | Target Proteins |
---|---|---|---|
TP-472 | 2080306-23-4 | Active | BRD9, BRD7 |
JQ1 | 1268524-70-4 | Active | BRD4 |
I-BET151 | 1268524-71-5 | Active | BRD2, BRD3 |
CPI-0610 | 1626350-36-3 | Active | BRD9 |
TP-472N stands out due to its lack of activity against these targets, serving instead as a critical tool for validating experimental outcomes involving active inhibitors like TP-472 . Its unique position emphasizes the importance of control compounds in pharmacological research, ensuring that findings are attributable to specific interactions rather than background noise.
TP-472N, chemically designated as 1-(8-(2-(cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone with molecular formula C₁₉H₁₈N₂O₂ and molecular weight 306.36 g/mol, represents a sophisticated heterocyclic compound requiring multi-step synthetic approaches [1] [2]. The compound serves as a negative control probe for TP-472, a bromodomain BRD9/7 inhibitor, indicating its structural complexity and importance in medicinal chemistry applications [1] [3].
The synthetic preparation of TP-472N involves construction of the pyrrolo[1,2-a]pyrimidine core structure, a challenging heterocyclic framework that requires precise synthetic methodologies. Multi-step organic synthesis protocols for pyrrolo[1,2-a]pyrimidine derivatives typically employ sequential condensation reactions followed by cyclization processes [4] [5] [6].
A representative synthetic approach begins with pyrrole-2-carboxaldehyde derivatives and involves condensation with tosylmethyl isocyanide (TOSMIC), followed by desulfonylation to form the pyrrolo[1,2-a]pyrimidine framework [5]. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through one-pot three-component reactions using arylglyoxals, aminouracil derivatives, and barbituric acid compounds in the presence of tetrabutylammonium bromide (TBAB) as catalyst at 50°C in ethanol, yielding products in 73-95% yields [6].
The incorporation of the cyclopropylmethoxy substituent presents additional synthetic challenges requiring specialized methodologies. The cyclopropylmethoxy functionality can be introduced through nucleophilic substitution reactions involving cyclopropylmethanol and appropriate halogenated aromatic precursors . The synthesis of 4-chloro-2-(cyclopropylmethoxy)aniline derivatives involves nucleophilic substitution of 4-chloro-2-nitroaniline with cyclopropylmethanol in the presence of base, followed by reduction of the nitro group using hydrogen gas with palladium catalyst .
Table 1: Representative Synthetic Yields for Pyrrolo[1,2-a]pyrimidine Derivatives
Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
---|---|---|---|---|
TOSMIC Condensation | Pyrrole-2-carboxaldehyde + TOSMIC | Base, room temperature | 65-80 | [5] |
Three-component | Arylglyoxal + Aminouracil + Barbituric acid | TBAB (5 mol%), EtOH, 50°C | 73-95 | [6] |
Cyclization | Tosylpyrrolo[1,2-c]pyrimidine | Desulfonylation conditions | 70-85 | [5] |
Nucleophilic substitution | 4-chloro-2-nitroaniline + cyclopropylmethanol | Base, elevated temperature | 85-92 |
The synthesis of TP-472N presents significant challenges in achieving optimal yields and maintaining high purity standards throughout the multi-step synthetic sequence. Critical evaluation of synthetic yield optimization reveals several key factors that influence overall process efficiency [8] [9].
Temperature optimization represents a fundamental parameter affecting both reaction yield and selectivity. Studies demonstrate that pyrrolo[1,2-a]pyrimidine formation benefits from elevated temperatures (50-120°C), but excessive temperatures can lead to decomposition and side product formation [6]. The optimal temperature range for TBAB-catalyzed three-component reactions has been established at 50°C, providing superior yields compared to reflux conditions while minimizing impurity formation [6].
Reaction time optimization studies indicate that extended reaction periods can improve conversion but may also increase side product formation. The balance between complete conversion and selectivity requires careful monitoring through analytical techniques such as high-performance liquid chromatography (HPLC) [10] [11]. For pyrrolo[2,3-d]pyrimidine synthesis, reaction times of 30-65 minutes at optimized temperatures provide the best compromise between yield and purity [6].
Catalyst loading optimization has been demonstrated to significantly impact reaction outcomes. Studies show that 5 mol% TBAB provides optimal results for three-component pyrimidine synthesis, while higher loadings (10 mol%) can decrease yields due to increased side reactions [6]. The catalyst serves to stabilize ionized intermediates and increase reaction rates without compromising selectivity.
Table 2: Yield Optimization Parameters for TP-472N Synthesis
Parameter | Optimal Range | Impact on Yield | Impact on Purity | Reference |
---|---|---|---|---|
Temperature | 50-70°C | High positive | Moderate negative | [6] [8] |
Reaction Time | 30-65 minutes | Moderate positive | High negative | [6] |
Catalyst Loading | 5 mol% TBAB | High positive | High positive | [6] |
Solvent System | Ethanol | High positive | High positive | [6] |
Substrate Ratio | 1:1:1 stoichiometry | High positive | High positive | [6] |
Purity assessment for TP-472N requires sophisticated analytical methodologies due to the complexity of potential synthetic impurities [12] [13]. High-performance liquid chromatography with photodiode array detection (HPLC-PDA) provides essential capabilities for impurity profiling [10] [14]. The method enables detection and quantification of impurities at levels below 1%, which is critical for pharmaceutical applications [14].
The synthesis of TP-472N requires careful attention to stereochemical control and functional group preservation throughout the multi-step synthetic sequence. While TP-472N itself does not contain stereogenic centers based on its molecular structure (C₁₉H₁₈N₂O₂), the synthetic intermediates and methodology selection significantly impact overall synthetic efficiency [1] [2].
Functional group preservation strategies are essential for maintaining the integrity of sensitive functionalities during the synthetic sequence [15] [16]. The cyclopropylmethoxy group represents a particularly sensitive functionality that requires careful protection during subsequent synthetic transformations. Protecting group strategies for ether functionalities include the use of silyl ethers or benzyl ethers, depending on the specific reaction conditions required [16].
The pyrrolo[1,2-a]pyrimidine core structure contains multiple nitrogen atoms that can undergo unwanted reactions under acidic or basic conditions. Regioselective functionalization requires careful control of reaction conditions to avoid disruption of the heterocyclic framework [17]. Palladium-catalyzed carbon-hydrogen bond functionalization methods provide excellent selectivity for heterocyclic modifications while preserving sensitive functional groups [17].
Table 3: Functional Group Preservation Strategies
Functional Group | Potential Issues | Protection Strategy | Deprotection Conditions | Reference |
---|---|---|---|---|
Cyclopropylmethoxy | Ring opening, hydrolysis | Silyl protection | Fluoride ions | [16] |
Pyrimidine nitrogen | Protonation, alkylation | Reaction pH control | Not applicable | [17] |
Ketone carbonyl | Reduction, condensation | Acetal formation | Aqueous acid | [16] |
Aromatic system | Electrophilic substitution | Electron-withdrawing groups | Reduction/removal | [16] |
Stereochemical control in related pyrrolo[1,2-a]pyrimidine synthesis involves careful selection of reaction conditions and catalysts to ensure regioselective cyclization [18] [19]. Asymmetric hydrogenation protocols using chiral catalysts provide excellent enantiocontrol for similar heterocyclic systems, achieving enantiomeric excesses greater than 90% with appropriate ligand selection [18] [19].
The optimization of reaction conditions for stereochemical control requires systematic evaluation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [20] [21]. Bayesian optimization methods have demonstrated superior performance compared to traditional one-factor-at-a-time approaches, providing more efficient identification of optimal conditions with fewer experiments [21] [22].
Table 4: Stereochemical Control Parameters
Parameter | Control Method | Expected Outcome | Monitoring Technique | Reference |
---|---|---|---|---|
Regioselectivity | Catalyst selection | >95% regioselectivity | HPLC analysis | [17] |
Reaction pH | Buffer systems | pH 6-8 optimal | pH electrode | [6] |
Temperature | Precise control | ±2°C accuracy | Digital thermometry | [8] |
Reaction atmosphere | Inert gas | Exclude moisture/oxygen | Gas monitoring | [20] |
Process optimization for TP-472N synthesis benefits from Design of Experiments (DoE) methodologies that enable systematic evaluation of multiple variables simultaneously [8] [20]. Response surface methodology provides mathematical models for predicting optimal reaction conditions and identifying critical parameters affecting yield and selectivity [20] [23]. The implementation of DoE strategies has demonstrated improvements in reaction yields from 57% to 98% for related heterocyclic syntheses through systematic optimization of temperature, concentration, and catalyst loading [8].